Calebin A

Vue d'ensemble

Description

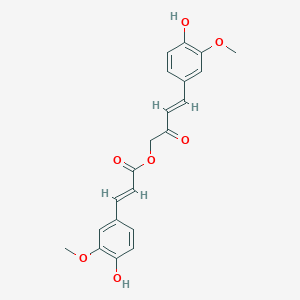

Calebin A is a natural curcuminoid analog derived from the turmeric root (Curcuma longa). It is known for its anti-inflammatory, antioxidant, and anti-cancer properties. This compound has gained significant attention in recent years due to its potential therapeutic applications in various chronic diseases and cancer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calebin A can be synthesized through a green and protecting-group-free method. This synthesis involves the use of hydroxycinnamoylmethyl iodide as a starting material. The reaction is carried out in a water/solvent biphasic medium at room temperature without the need for protecting groups .

Industrial Production Methods: Industrial production of this compound involves the extraction from turmeric oleoresin, where it is present in minor amounts (approximately 0.01%). The extraction process includes repeated normal column chromatography over silica gel followed by semi-preparative high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Calebin A undergoes various chemical reactions, including:

Substitution: this compound can inhibit direct α-glucosidase activity, suggesting its involvement in substitution reactions.

Common Reagents and Conditions:

Oxidation: DPPH radicals are commonly used to study the antioxidant activity of this compound.

Reduction: Intracellular ROS levels are measured to evaluate the reduction potential of this compound.

Substitution: α-Glucosidase enzyme assays are used to study the substitution reactions involving this compound.

Major Products Formed: The major products formed from these reactions include reduced ROS levels and inhibited α-glucosidase activity, contributing to its therapeutic effects .

Applications De Recherche Scientifique

Mécanisme D'action

Calebin A exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Calebin A is compared with other curcuminoid analogs, such as:

Bisdemethoxy calebin: This analog shows similar antioxidant activities but differs in its efficacy in inhibiting melanogenesis.

Demethoxycalebin-1 and Demethoxycalebin-2: These analogs exhibit similar inhibition profiles in melanogenesis assays.

Tetrahydrocalebin-A: This analog shows the greatest antioxidant activity but is less effective in inhibiting melanogenesis compared to this compound.

Propriétés

IUPAC Name |

[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-oxobut-3-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-26-19-11-14(4-8-17(19)23)3-7-16(22)13-28-21(25)10-6-15-5-9-18(24)20(12-15)27-2/h3-12,23-24H,13H2,1-2H3/b7-3+,10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEWRTKHKAVRDI-ASVGJQBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318662 | |

| Record name | Calebin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calebin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

336784-82-8 | |

| Record name | Calebin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336784-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calebin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336784828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calebin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALEBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2M09W0E67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

138 - 139 °C | |

| Record name | Calebin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

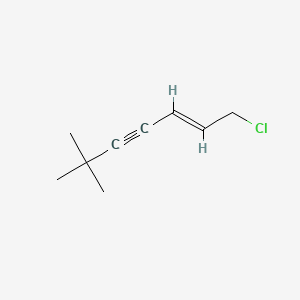

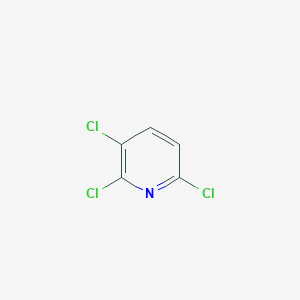

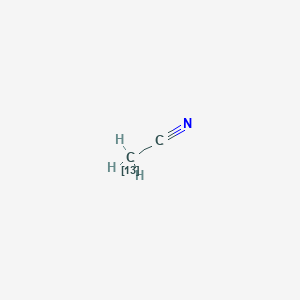

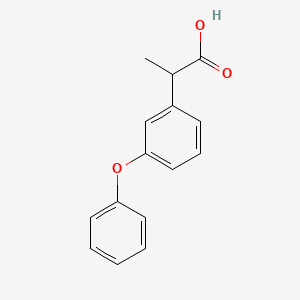

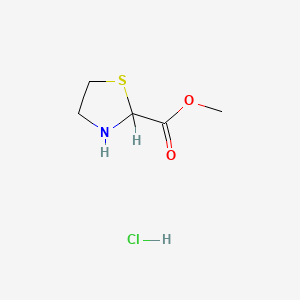

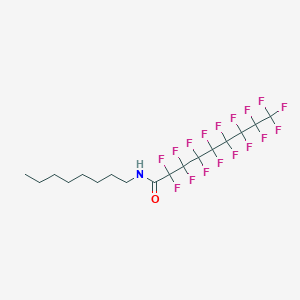

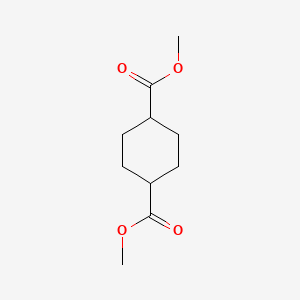

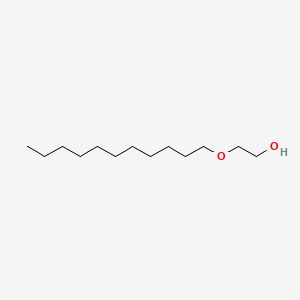

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Calebin A?

A1: While the exact mechanisms are still under investigation, research suggests that this compound exerts its effects primarily through the modulation of various signaling pathways, most notably the NF-κB pathway. [, , , , , , , ] It also appears to influence the activities of mitogen-activated protein kinases (MAPKs). []

Q2: How does this compound interact with the NF-κB pathway?

A2: this compound has been shown to suppress the phosphorylation and nuclear translocation of p65-NF-κB, a crucial step in the activation of this pathway. [, ] This inhibition appears to occur both in the cytoplasm and by interfering with p65-NF-κB binding to DNA in the nucleus. []

Q3: What are the downstream effects of NF-κB inhibition by this compound?

A3: By inhibiting NF-κB, this compound can suppress the expression of numerous genes involved in inflammation, cell survival, proliferation, and metastasis. [, , ] This translates to a reduction in the production of pro-inflammatory mediators, matrix metalloproteinases, and other factors promoting tumor growth and survival. [, , ]

Q4: Does this compound interact with other signaling pathways?

A4: Yes, research indicates that this compound may also modulate the PI3K/Akt/mTOR pathway, particularly in the context of autophagy. [] Furthermore, it has shown an influence on the TGF-β1 and FAK signaling pathways, particularly in the context of epithelial-mesenchymal transition. []

Q5: What is the significance of this compound’s effect on the HIF-1α pathway?

A5: Studies suggest that this compound can inhibit the TME-initiated expression of HIF-1α, a key regulator of tumor metabolism, angiogenesis, and metastasis. [] This inhibition contributes to the suppression of CRC cell migration and overall tumor malignancy. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C21H20O6, and its molecular weight is 368.38 g/mol. [, , ]

Q7: What spectroscopic data is available for this compound?

A7: Structural characterization of this compound has been performed using various spectroscopic techniques, including UV, IR, 1H NMR, and 13C NMR, both 1D and 2D. [, ] This data is crucial for confirming its identity and purity.

Q8: Has the stability of this compound been investigated?

A8: While specific stability studies under various conditions are limited in the provided research, the successful formulation of this compound into liposomes demonstrates its potential for enhanced stability and delivery. []

Q9: How is this compound metabolized and excreted?

A9: Studies in rats indicate that this compound is metabolized to a glucuronidated form and primarily excreted through non-renal routes. [, ]

Q10: What types of in vitro studies have been conducted with this compound?

A10: Numerous in vitro studies have demonstrated this compound's anticancer activity against various cancer cell lines, including colorectal, [, , , , , , ] gastric, [] melanoma, [] neuroblastoma, [] prostate, [] and hepatoma cells. [, ] These studies have investigated its effects on cell viability, proliferation, apoptosis, invasion, and migration.

Q11: What about this compound’s anti-inflammatory effects?

A11: In vitro studies have shown that this compound possesses concentration-dependent antioxidant activity and can inhibit lipoxygenase and cyclooxygenase enzymes, indicating anti-inflammatory potential. [, , ]

Q12: Has this compound's efficacy been evaluated in animal models?

A12: Yes, research in mice models has shown that this compound can prevent high-fat diet-induced obesity and hepatic steatosis, likely by activating AMPK signaling. [] Furthermore, it has exhibited promising effects in a xenograft model of colon cancer. []

Q13: Are there any strategies to improve the delivery of this compound?

A13: The development of this compound liposomes [] represents a promising strategy to enhance its delivery, potentially improving its bioavailability and therapeutic efficacy.

Q14: How is this compound typically quantified in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the quantification of this compound in biological samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.